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Compound of Interest

Compound Name: (2-Ethylpyridin-3-yl)boronic acid

Cat. No.: B578006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2-Ethylpyridin-3-yl)boronic acid is a heterocyclic organic compound of interest in medicinal

chemistry and organic synthesis, primarily due to its utility in Suzuki-Miyaura cross-coupling

reactions for the formation of carbon-carbon bonds. The boronic acid functional group also

presents opportunities for designing targeted therapeutics and chemical sensors. Accurate

structural elucidation and purity assessment are paramount for its application in these fields,

necessitating a thorough spectroscopic analysis.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for (2-Ethylpyridin-3-yl)boronic acid, including Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS). While specific experimental data for this compound is not

readily available in public databases, this document outlines the predicted spectral

characteristics based on its structure and offers detailed experimental protocols for its analysis.

Predicted Spectroscopic Data
Due to the limited public availability of experimental spectra for (2-Ethylpyridin-3-yl)boronic
acid, the following tables summarize the expected quantitative data based on its chemical

structure and known spectral data for analogous compounds.
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Table 1: Predicted ¹H NMR Data
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~8.5 - 8.7 d 1H H6 (Pyridine)

Expected to be

the most

downfield

pyridine proton

due to proximity

to nitrogen and

the boronic acid

group.

~7.8 - 8.0 d 1H H4 (Pyridine)

Influenced by the

ethyl and boronic

acid groups.

~7.2 - 7.4 dd 1H H5 (Pyridine)
Coupling to both

H4 and H6.

~4.0 - 6.0

(broad)
s (br) 2H B(OH)₂

Chemical shift

and broadness

are highly

dependent on

concentration,

solvent, and

water content.

May exchange

with D₂O.

~2.8 - 3.0 q 2H -CH₂-CH₃

Quartet due to

coupling with the

methyl protons.

~1.2 - 1.4 t 3H -CH₂-CH₃

Triplet due to

coupling with the

methylene

protons.
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Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment Notes

~160 - 165 C2 (Pyridine)
Carbon bearing the ethyl

group.

~145 - 150 C6 (Pyridine)
Carbon adjacent to the

nitrogen.

~138 - 142 C4 (Pyridine)

~122 - 126 C5 (Pyridine)

Not observed or broad C3 (Pyridine)

The carbon attached to the

boron atom often shows a very

broad signal or is not observed

due to quadrupolar relaxation

of boron.

~25 - 30 -CH₂-CH₃

~13 - 16 -CH₂-CH₃

Table 3: Predicted IR Data
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Wavenumber
(cm⁻¹)

Intensity Assignment Notes

~3600 - 3200 Strong, Broad O-H stretch

Characteristic of the

boronic acid -OH

groups, often involved

in hydrogen bonding.

~3100 - 3000 Medium Aromatic C-H stretch
Pyridine ring C-H

vibrations.

~2980 - 2850 Medium Aliphatic C-H stretch
Ethyl group C-H

vibrations.

~1600 - 1550 Medium C=N, C=C stretch
Pyridine ring

vibrations.

~1400 - 1300 Strong B-O stretch

A characteristic and

strong absorption for

boronic acids.

~1200 - 1100 Medium B-C stretch

Vibration of the bond

between the boron

atom and the pyridine

ring.

~1000 - 950 Medium O-H bend

Out-of-plane bending

of the boronic acid -

OH groups.

Table 4: Predicted Mass Spectrometry Data
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m/z Value Ion Type Notes

151.08 [M+H]⁺

Predicted exact mass for

C₇H₁₁BNO₂⁺. High-resolution

mass spectrometry (HRMS)

would be used to confirm the

elemental composition.

133.07 [M-H₂O+H]⁺

Loss of one water molecule

from the protonated molecule

is a common fragmentation

pathway for boronic acids.

115.06 [M-2H₂O+H]⁺

Loss of a second water

molecule to form the boroxine

precursor ion.

122.07 [M-C₂H₅+H]⁺ or [M-C₂H₄]⁺

Fragmentation involving the

ethyl group, either through

radical loss or ethylene

elimination.

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of (2-Ethylpyridin-3-yl)boronic acid
are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Due to the propensity of boronic acids to form oligomeric anhydrides (boroxines), which

can lead to complex or uninterpretable spectra, sample preparation is critical.

For ¹H and ¹³C NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent.
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Recommended solvents to minimize oligomerization include methanol-d₄ or dimethyl

sulfoxide-d₆. Deuterated chloroform (CDCl₃) can also be used, but may show broader

peaks if any water is present.

The addition of a small amount of D₂O can sometimes sharpen the aromatic signals by

facilitating the exchange of the B(OH)₂ protons and breaking up oligomers.

Data Acquisition:

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

A standard spectral width of -2 to 12 ppm is appropriate.

¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance

of ¹³C and potential quadrupolar broadening of the boron-attached carbon, a longer

acquisition time with a higher number of scans is typically required.

¹¹B NMR: If available, ¹¹B NMR can be a useful tool to directly observe the boron

environment. A chemical shift range of approximately -20 to 60 ppm is suitable.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation:

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

on the ATR crystal. This is often the simplest and quickest method.

KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr,

~100 mg) and press into a transparent pellet.

Data Acquisition:

Record the spectrum typically over a range of 4000 to 400 cm⁻¹.

Perform a background scan of the empty sample holder (ATR crystal or KBr pellet) before

acquiring the sample spectrum.
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Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, preferably with high-resolution capabilities (e.g., Q-

TOF, Orbitrap), coupled to a suitable ionization source.

Sample Preparation:

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to

a concentration of approximately 1 mg/mL.

Further dilute the sample to the low µg/mL or ng/mL range depending on the sensitivity of

the instrument.

Data Acquisition:

Ionization Method: Electrospray ionization (ESI) is a common and effective method for

boronic acids, typically in positive ion mode ([M+H]⁺). Atmospheric pressure chemical

ionization (APCI) can also be used.

Analysis Mode: Acquire a full scan mass spectrum to identify the molecular ion. For

structural confirmation, perform tandem mass spectrometry (MS/MS) on the precursor ion

to observe characteristic fragmentation patterns.

Visualizations
Logical Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis
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To cite this document: BenchChem. [Spectroscopic Characterization of (2-Ethylpyridin-3-
yl)boronic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b578006#spectroscopic-data-for-2-ethylpyridin-3-yl-
boronic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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